molecular formula C9H11N3O4 B1449735 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate CAS No. 1448137-78-7

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate

Cat. No.: B1449735
CAS No.: 1448137-78-7
M. Wt: 225.2 g/mol
InChI Key: GXDTZMMLNJBLJD-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is a useful research compound. Its molecular formula is C9H11N3O4 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as Erk2, which is involved in cell signaling pathways . This inhibition can lead to a decrease in phospho-RSK levels in cells, affecting various cellular functions . Additionally, this compound can bind to specific proteins, altering their activity and stability.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In HepG2 cells, for example, this compound has been shown to inhibit Erk2, leading to a reduction in phospho-RSK levels . This can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes makes it a valuable tool for studying cellular functions and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes such as Erk2 by binding to their active sites, preventing their normal function . This inhibition can lead to downstream effects on cell signaling pathways and gene expression. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to modulate these pathways can influence cellular metabolism and energy production . Understanding its role in metabolic pathways is essential for elucidating its effects on cellular function and developing targeted therapies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and activity, influencing its overall effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Properties

IUPAC Name

oxalic acid;5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.C2H2O4/c1-2-8-3-6-4-9-5-10-7(1)6;3-1(4)2(5)6/h4-5,8H,1-3H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDTZMMLNJBLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=CN=C21.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.